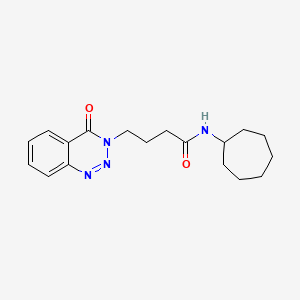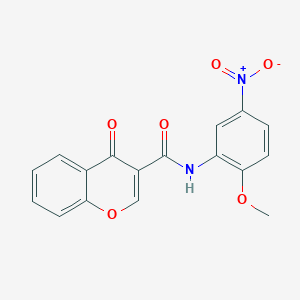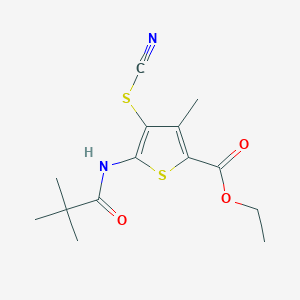
N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide” is a compound that falls under the category of 4-oxo-3,4-dihydro-1,2,3-benzotriazines . These compounds are known to be modulators of GPR139, a G protein-coupled receptor . They are used in treating diseases, disorders, or conditions associated with GPR139 .
Synthesis Analysis
The synthesis of such compounds involves the preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids . These esters are used in solid-phase peptide synthesis . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .Molecular Structure Analysis
The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined by single crystal X-ray diffraction analysis . The benzotriazinone rings in these compounds are almost perpendicular to the alkyl chain . The molecules in the crystal packing are linked by means of a weak C–H···X H-bond (X = N/O) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids . These esters are used in solid phase peptide synthesis . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .科学研究应用
N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide has been studied extensively in the past few decades and has been found to have a variety of biological activities including anti-inflammatory, anti-cancer, and anti-microbial. It has been used as an inhibitor of cyclooxygenase-2 (COX-2) and has been shown to reduce inflammation and pain in animal models. This compound has also been used as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Inhibition of FAAH has been shown to reduce anxiety and improve memory in animal models. This compound has also been used as an inhibitor of histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC has been shown to induce cell death in cancer cells and inhibit the growth of tumors in animal models.
作用机制
Target of Action
The primary target of N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, or conditions, and the compound acts as an agonist of this receptor .
Mode of Action
As an agonist of GPR139, this compound binds to the receptor and activates it . This activation triggers a series of intracellular events, leading to the therapeutic effects of the compound.
Biochemical Pathways
Given its role as a gpr139 agonist, it likely influences pathways downstream of gpr139 activation .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific disease, disorder, or condition being treated. As a GPR139 agonist, it likely influences cellular processes regulated by this receptor .
实验室实验的优点和局限性
N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide has several advantages and limitations for lab experiments. It is a synthetic compound with a wide range of applications in organic synthesis, material science, and drug discovery. It has been studied extensively in the past few decades and has been found to have a variety of biological activities. However, it is a relatively new compound and there is still limited information available about its long-term effects. In addition, this compound is not approved for use in humans and is not available for purchase without a prescription.
未来方向
There are several potential future directions for N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide. It could be used as an inhibitor of cyclooxygenase-2 (COX-2) to reduce inflammation and pain in humans. It could also be used as an inhibitor of fatty acid amide hydrolase (FAAH) to reduce anxiety and improve memory. Additionally, this compound could be used as an inhibitor of histone deacetylase (HDAC) to induce cell death in cancer cells and inhibit the growth of tumors. Finally, further research could be done to investigate the long-term effects of this compound and to develop new applications for the compound.
合成方法
N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide can be synthesized through a variety of methods, including the condensation of cycloheptanone with 1,2,3-benzotriazinone, the reaction of cycloheptanone with a nitrile, and the reaction of cycloheptanone with a primary amine. The most common method is the condensation of cycloheptanone with 1,2,3-benzotriazinone, which involves the reaction of cycloheptanone with 1,2,3-benzotriazinone in the presence of an acid catalyst such as sulfuric acid. This reaction yields this compound as the main product, with some minor side products.
生化分析
Biochemical Properties
N-cycloheptyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide plays a significant role in biochemical reactions, particularly as a modulator of GPR139 . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an agonist of GPR139, a G-protein-coupled receptor, influencing signal transduction pathways . The interaction between this compound and GPR139 is crucial for its biochemical activity, as it modulates the receptor’s function and downstream signaling events .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the activation of GPR139 by this compound can lead to changes in intracellular calcium levels, impacting cellular responses such as proliferation, differentiation, and apoptosis . Additionally, this compound may affect the expression of specific genes involved in metabolic pathways and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an agonist of GPR139, it binds to the receptor’s active site, inducing a conformational change that activates downstream signaling cascades . This activation can result in the modulation of various intracellular pathways, including those related to calcium signaling, cyclic AMP production, and mitogen-activated protein kinase (MAPK) pathways . These molecular interactions are essential for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular impacts . The compound’s stability is influenced by environmental conditions, including temperature, pH, and exposure to light . Degradation products may also form over time, potentially altering its biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects by modulating GPR139 activity without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular function and metabolic processes . Threshold effects have been identified, indicating specific dosage ranges where the compound’s beneficial effects are maximized while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity . The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological properties . These metabolic pathways can affect the compound’s overall efficacy and safety profile, as well as its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within different cellular compartments can influence its activity and function . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it interacts with GPR139, or to intracellular organelles involved in signal transduction and metabolic processes . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications .
属性
IUPAC Name |
N-cycloheptyl-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c23-17(19-14-8-3-1-2-4-9-14)12-7-13-22-18(24)15-10-5-6-11-16(15)20-21-22/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGNGVBFNMTOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B6523641.png)
![3-{[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523649.png)
![N-(4-ethoxyphenyl)-2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6523655.png)


![[(1,3-thiazol-2-yl)carbamoyl]methyl furan-2-carboxylate](/img/structure/B6523679.png)
![N-[1-(adamantan-1-yl)ethyl]-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B6523693.png)
![4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B6523696.png)
![2-(4-chlorophenoxy)-1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B6523699.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6523701.png)
![N-[(furan-2-yl)methyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6523708.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B6523725.png)
![N-{[4-(4-ethoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B6523735.png)